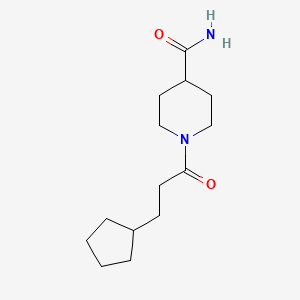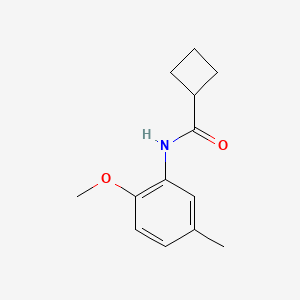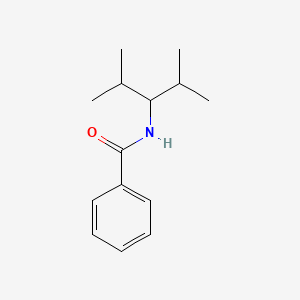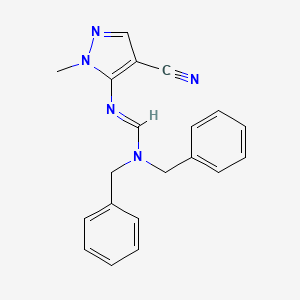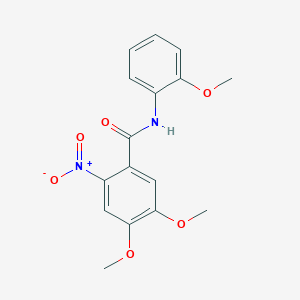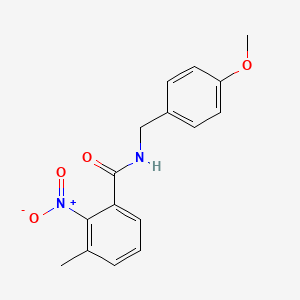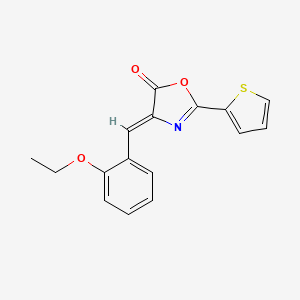
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as EBO-THI, is a synthetic compound that has been found to possess potential biological activities. It is a member of the oxazole family and is characterized by a heterocyclic ring structure. EBO-THI has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors.
作用機序
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the body. 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. It has also been found to bind to the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to modulate the activity of the immune system by inhibiting the production of certain cytokines and chemokines.
実験室実験の利点と制限
One advantage of using 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit potent biological activities, making it a promising compound for further study. However, one limitation of using 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of research could focus on elucidating the mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, which would provide insight into how it exerts its biological effects. Another area of research could focus on optimizing the synthesis of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one to improve its yield and purity. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one could be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base. This reaction produces a chalcone intermediate, which is then subjected to a cyclization reaction with hydrazine hydrate to form the oxazole ring. The final step involves the condensation of the oxazole ring with benzaldehyde to produce 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-diabetic agent and as a modulator of the immune system.
特性
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-13-7-4-3-6-11(13)10-12-16(18)20-15(17-12)14-8-5-9-21-14/h3-10H,2H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFYUUNWODHKAX-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxybenzylidene)-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

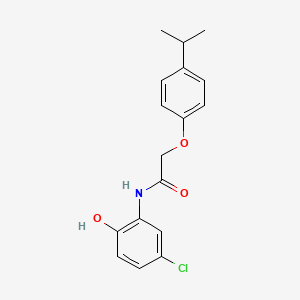
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
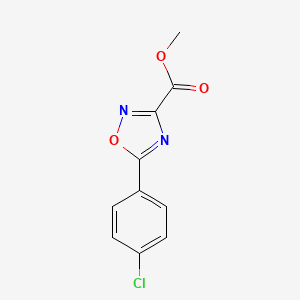
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
